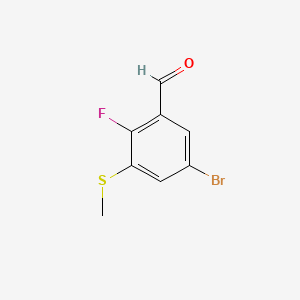
5-Bromo-2-fluoro-3-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and a methylthio group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 5-Bromo-2-fluoro-3-(methylthio)benzaldehyde can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions .
Análisis De Reacciones Químicas
5-Bromo-2-fluoro-3-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine and fluorine atoms can also participate in halogen bonding interactions, further influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
5-Bromo-2-fluoro-3-(methylthio)benzaldehyde can be compared with other substituted benzaldehydes, such as:
5-Bromo-2-fluorobenzaldehyde: Lacks the methylthio group, resulting in different reactivity and applications.
2-Bromo-5-fluorobenzaldehyde: Has a different substitution pattern, leading to variations in chemical behavior.
5-Bromo-α,α,α-trifluoro-m-tolualdehyde: Contains a trifluoromethyl group instead of a methylthio group, affecting its properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the methylthio group, which contribute to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C8H6BrFOS |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6BrFOS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
Clave InChI |
ABNHVYPCVCZCHG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1F)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


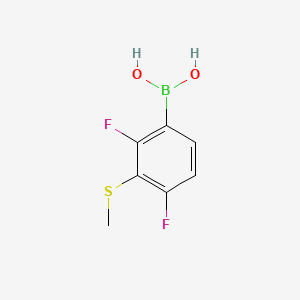
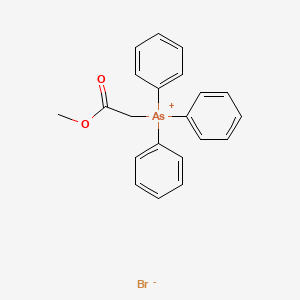
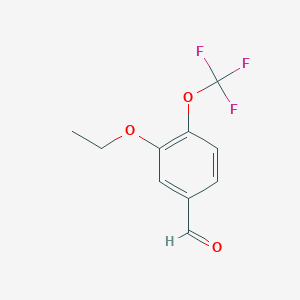
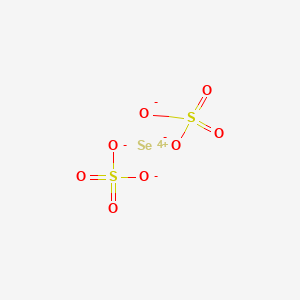
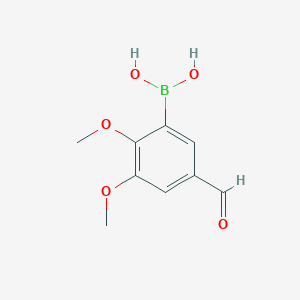
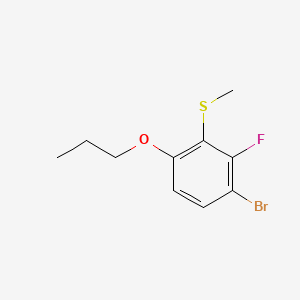
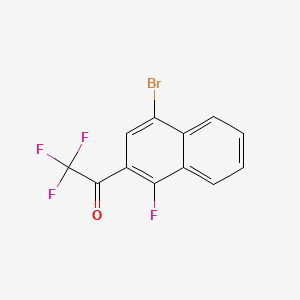
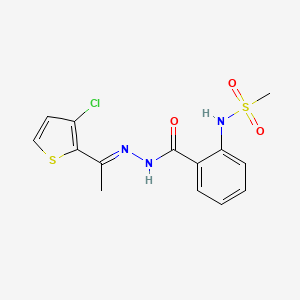
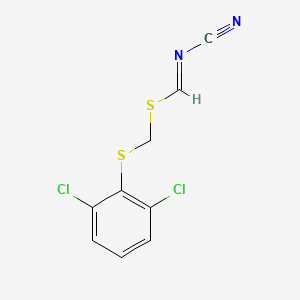

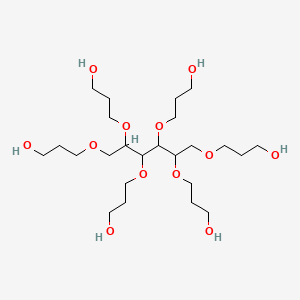
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
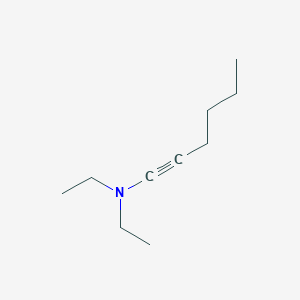
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
